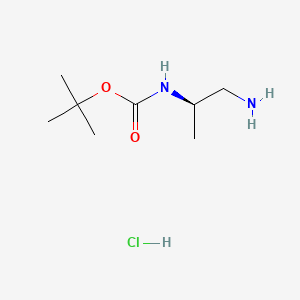
5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline, also known as 5-Bromo-2-(N-cyclohexylamino)-3,4-difluorobenzene, is a type of organofluorine compound that is widely used in scientific research applications. It is a colorless, volatile solid that is soluble in most organic solvents. It has been used as a starting material for the synthesis of other organofluorine compounds, as well as for the synthesis of pharmaceuticals.
Scientific Research Applications
Chemical Intermediate in Manufacturing
Haloanilines, including compounds similar to 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline, are commonly used as chemical intermediates in manufacturing various products. They are essential in the production of pesticides, dyes, and drugs (Hong, Anestis, Henderson, & Rankin, 2000). These compounds' effectiveness and utility in these industrial processes highlight their importance in chemical synthesis.
In Organic Synthesis
This compound can be used in organic synthesis. It serves as a precursor or intermediate in various chemical reactions. For instance, it may be involved in cycloaddition reactions, which are crucial for creating complex organic molecules (Zhuo, Wyler, & Schenk, 1995).
Catalytic Applications
Compounds similar to this compound are used in catalytic processes, such as in rhodium and palladium-catalyzed cyclizations. These processes are significant in the creation of complex organic molecules, often used in pharmaceuticals and other specialized chemicals (Grigg, Stevenson, & Worakun, 1988).
Biochemical Research
In biochemical research, compounds with similar structures are used to study various biological effects, such as nephrotoxicity in vitro. This research is vital for understanding the safety and biological impacts of these chemicals (Hong et al., 2000).
Molecular Building Blocks
Compounds like this compound can serve as molecular building blocks in creating more complex chemical entities. They are valuable in synthesizing diverse organic compounds, including pharmaceuticals, agrochemicals, and materials (Aquino et al., 2017).
Nucleophilic Addition Reactions
These types of compounds can also be involved in nucleophilic addition reactions, serving as electrophiles. This property is crucial in organic chemistry for constructing carbon-nitrogen bonds, which are fundamental in many organic molecules (Il’in et al., 2018).
DNA Replication Studies
Similarly structured compounds have been used in studies related to DNA replication. They can be integrated into DNA, allowing researchers to track and analyze DNA synthesis in cells (Gratzner, 1982).
properties
IUPAC Name |
5-bromo-2-N-cyclohexyl-3,4-difluorobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h6-7,17H,1-5,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNCIKBGAAWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=C(C=C2N)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742877 |
Source


|
| Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-15-6 |
Source


|
| Record name | 1,2-Benzenediamine, 5-bromo-N2-cyclohexyl-3,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)



